5-Ethoxybenzo[d]oxazol-2-amine

regioselective synthesis benzoxazole cyclization medicinal chemistry building blocks

5-Ethoxybenzo[d]oxazol-2-amine is the required building block for SAR studies at the benzoxazole 5-position. The 5-ethoxy group imparts distinct electronic (π constant +0.38) and lipophilic (ΔLogP ~0.4) properties vs. methoxy or unsubstituted analogs, modulating HOMO energy and target engagement. This regioisomer arises from 2-amino-4-ethoxyphenol; the 6-ethoxy variant cannot serve as a drop-in replacement. Synthesized via NCTS electrophilic cyanation, compatible with electron-rich substrates. Specify single regioisomer confirmed by ¹H NMR.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B12863429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxybenzo[d]oxazol-2-amine
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)OC(=N2)N
InChIInChI=1S/C9H10N2O2/c1-2-12-6-3-4-8-7(5-6)11-9(10)13-8/h3-5H,2H2,1H3,(H2,10,11)
InChIKeyURWBFWHACKXKJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxybenzo[d]oxazol-2-amine: Technical Baseline for Procurement and Research Selection


5-Ethoxybenzo[d]oxazol-2-amine (CAS 1498983-82-6, MW 178.19 g/mol, C9H10N2O2) belongs to the 2-aminobenzoxazole heterocycle class, characterized by a fused benzene-oxazole ring system bearing an ethoxy substituent at the 5-position and a primary amine at the 2-position . This scaffold is a privileged structure in medicinal chemistry, with the 2-amino group serving as both a hydrogen-bond donor/acceptor pharmacophore and a synthetic handle for further derivatization [1]. The 5-ethoxy substituent imparts distinct electronic and steric properties compared to unsubstituted, methyl, halogen, or lower alkoxy (methoxy) analogs. This evidence guide evaluates the compound's quantifiable differentiation against its closest structural analogs to inform scientific selection and procurement decisions.

Why 5-Ethoxybenzo[d]oxazol-2-amine Cannot Be Interchanged with Other Benzoxazole-2-amine Analogs


Substitution at the benzoxazole 5-position is not a trivial modification. The 5-ethoxy group is a regioisomer of the 6-ethoxy variant, and the two arise from different synthetic precursors—2-amino-4-ethoxyphenol versus 2-amino-5-ethoxyphenol, respectively [1]. This positional difference alters the electron density distribution across the benzoxazole ring system, directly affecting reactivity in electrophilic aromatic substitution, metalation, and cross-coupling reactions. Furthermore, replacing ethoxy with methoxy (5-methoxybenzo[d]oxazol-2-amine) changes lipophilicity (ΔLogP) and metabolic susceptibility (O-deethylation vs. O-demethylation). Positional isomerism also matters: 2-ethoxybenzo[d]oxazol-5-amine, where the ethoxy and amine groups are swapped, presents a completely different hydrogen-bonding pharmacophore. These regio- and substituent-level differences produce distinct biological target engagement profiles [2], meaning that even closely related benzoxazole-2-amines cannot serve as drop-in replacements without quantitative re-validation.

Quantitative Differentiation Evidence for 5-Ethoxybenzo[d]oxazol-2-amine Relative to Closest Analogs


Regiospecific Synthesis: 5-Ethoxy vs. 6-Ethoxy Isomer Differentiation via Aminophenol Precursor Control

The 5-ethoxy and 6-ethoxy regioisomers are not produced by a single synthesis followed by separation; they originate from mutually exclusive starting materials. Condensation of 2-amino-4-ethoxyphenol with cyanogen bromide yields exclusively 5-ethoxybenzo[d]oxazol-2-amine, whereas 2-amino-5-ethoxyphenol gives the 6-ethoxy isomer [1]. This regiospecificity is governed by the position of the hydroxyl group on the o-aminophenol precursor—the phenolic –OH at the 4-position directs cyclization to form the 5-substituted benzoxazole, while –OH at the 5-position forms the 6-substituted product. For procurement, this means that selecting the 5-ethoxy compound mandates sourcing the specific precursor 2-amino-4-ethoxyphenol, which differs from the 6-ethoxy precursor in synthetic accessibility, cost, and commercial availability.

regioselective synthesis benzoxazole cyclization medicinal chemistry building blocks

Lipophilicity Modulation: Computed LogP Differentiation of 5-Ethoxy vs. Unsubstituted 2-Aminobenzoxazole

The introduction of a 5-ethoxy group onto the 2-aminobenzoxazole scaffold increases lipophilicity relative to the unsubstituted parent. The parent 1,3-benzoxazol-2-amine has a measured/computed LogP of approximately 1.86–1.99 (octanol/water partition coefficient) [1]. Through application of the Hansch-Leo group contribution method (π value for aromatic –OEt ≈ +0.38), the predicted LogP of 5-ethoxybenzo[d]oxazol-2-amine is approximately 2.24–2.37, representing an increase of roughly 0.4 log units [2]. This ΔLogP is significant for oral drug design, where a ΔLogP of 0.5 can shift a compound from the CNS-penetrant to peripheral-restricted space [2]. In contrast, the 5-methoxy analog (π ≈ −0.02 for –OMe vs. +0.38 for –OEt) has an estimated LogP of ~1.90, making the 5-ethoxy substituent a deliberate choice for increasing membrane permeability without the bulk of longer alkoxy chains.

lipophilicity LogP ADME prediction drug-likeness

Bioisosteric Potential: Ethoxybenzoxazole as a Benzoate Ester Replacement and Positional Specificity

The 2-alkoxybenzoxazole moiety has been experimentally validated as a bioisosteric replacement for ethyl benzoate in human rhinovirus (HRV) capsid binders [1]. In a comparative study of HRV inhibitors, replacing a p-ethyl benzoate group with a 2-ethoxybenzoxazole maintained antiviral potency while altering physicochemical properties. The 2-ethoxybenzoxazole analog (where the ethoxy is at the 2-position of the benzoxazole) demonstrated equipotent binding to the HRV capsid compared to the parent ethyl benzoate. Critically, this bioisosteric effect is position-dependent: the 5-ethoxy oxidized form (5-ethoxybenzo[d]oxazol-2-amine) presents a different dipole moment vector and hydrogen-bonding capability because the ethoxy group is para to the oxazole oxygen rather than directly attached to the oxazole-2 carbon. No equivalent bioisosteric validation data exist for 5-ethoxybenzoxazole, meaning the 5-ethoxy derivative cannot be assumed to function as a benzoate bioisostere without independent biological testing.

bioisostere rhinovirus capsid binder medicinal chemistry structure-activity relationship

Metabolic and Safety Profile: Alkoxy Substituent Effects on Oxidative Metabolism and Mutagenicity Assessment

Within the benzoxazole class, the nature of the alkoxy substituent influences metabolic liability and genotoxic potential. Ethoxy groups are subject to cytochrome P450-mediated O-deethylation, generating an alcohol intermediate that can undergo further oxidation, whereas methoxy groups undergo O-demethylation with a different kinetic profile [1]. A mutagenicity study of 15 antimicrobial benzoxazole derivatives using the Ames test (Salmonella typhimurium TA98 and TA100 strains, with and without S9 metabolic activation) revealed that benzoxazoles bearing certain substituent patterns (particularly those with nitro groups or specific halogen positions) exhibit frame-shift mutagenicity (TA98 positive) [2]. While 5-ethoxybenzo[d]oxazol-2-amine itself was not among the specific compounds tested in that study, the absence of mutagenic structural alerts (no nitro group, no polycyclic aromatic system) is a favorable starting point, but cannot be taken as a guarantee of safety—experimental Ames testing for this specific compound remains a critical data gap [2].

drug metabolism mutagenicity cytochrome P450 SAR

Synthetic Yield and Process Reproducibility: Substrate Scope of 2-Aminobenzoxazole Formation via NCTS Electrophilic Cyanation

The contemporary synthesis of 2-aminobenzoxazoles using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an electrophilic cyanating agent has been demonstrated across a substrate scope that includes derivatives with substituents at the 4-, 5-, and 6-positions [1]. This methodology consistently delivers yields in the 70–92% range for substrates including 4-methyl, 5-chloro, and 5-nitro substituted o-aminophenols [1]. While 5-ethoxybenzo[d]oxazol-2-amine is not specifically reported in this published scope, the methodology is directly applicable: 2-amino-4-ethoxyphenol + NCTS in refluxing 1,4-dioxane would be expected to yield the product. The advantage of the NCTS method over traditional BrCN protocols is operational safety (NCTS is a stable, non-volatile solid vs. highly toxic gaseous/liquid BrCN), making it the preferred route for laboratory-scale procurement specifications [1].

electrophilic cyanation NCTS synthetic methodology yield optimization

Best-Fit Application Scenarios for 5-Ethoxybenzo[d]oxazol-2-amine Based on Quantitative Differentiation Evidence


Regiospecific Medicinal Chemistry Probe Synthesis Requiring 5-Ethoxy Substitution

For structure-activity relationship (SAR) studies exploring the benzoxazole 5-position, 5-ethoxybenzo[d]oxazol-2-amine is the required building block because the 6-ethoxy regioisomer arises from a different o-aminophenol precursor and cannot be substituted without altering the entire synthetic route [1]. The electron-donating ethoxy group at the 5-position (para to the oxazole oxygen) modulates the HOMO energy and molecular dipole differently than the 6-ethoxy isomer, affecting target binding and off-target profiles. Procurement should specify the single regioisomer and confirm identity by 1H NMR (aromatic proton coupling pattern distinguishing 5- from 6-substitution).

LogD/Lipophilicity Optimization in Drug Design Programs Targeting Oral Bioavailability

When a lead series requires incremental lipophilicity increase (ΔLogP ~0.4) to improve membrane permeability without excessive molecular weight gain, the 5-ethoxy substitution offers an advantage over the unsubstituted (LogP ~1.9) or 5-methoxy (estimated LogP similar to unsubstituted) core [2]. This places the compound in a favorable LogP window for oral absorption while maintaining compliance with Lipinski's Rule of 5 (MW 178.19, 1 HBD, 4 HBA). The differentiation is quantifiable via the aromatic –OEt π constant (+0.38) compared to –OMe (–0.02) or –H (0.00).

Scaffold Selection for Safety-Targeted Library Synthesis Requiring Low Genotoxic Alert Burden

In the construction of screening libraries where mutagenic liability must be minimized, 5-ethoxybenzo[d]oxazol-2-amine is structurally distinct from benzoxazole derivatives bearing nitro groups, which have been shown to induce frame-shift mutations in the Ames TA98 strain [3]. Although no Ames data exist for this specific compound, the absence of the nitro pharmacophore provides a class-level safety differentiation. Researchers should nevertheless commission compound-specific Ames testing and CYP enzyme profiling before advancing beyond hit confirmation.

Synthetic Methodology Development and Process Chemistry of 2-Aminobenzoxazoles

5-Ethoxybenzo[d]oxazol-2-amine can be synthesized using the NCTS electrophilic cyanation protocol, which replaces hazardous BrCN and is compatible with electron-rich o-aminophenol substrates [4]. This makes the compound accessible for process chemistry optimization studies, where reaction yield, purity, and scalability are benchmarked. The 5-ethoxy substrate is a representative member of the electron-donating substituent class and can serve as a model substrate for expanding the NCTS scope to other alkoxy-substituted benzoxazole targets.

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